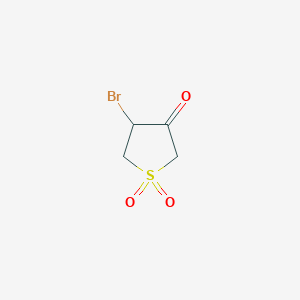

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide

Description

Properties

IUPAC Name |

4-bromo-1,1-dioxothiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO3S/c5-3-1-9(7,8)2-4(3)6/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKANMDWXKNDXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CS1(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454290 | |

| Record name | 4-Bromo-1lambda~6~-thiolane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143654-18-6 | |

| Record name | 4-Bromo-1lambda~6~-thiolane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cu-Catalyzed Intramolecular Cyclization

Inspired by the synthesis of 4-bromo-2,3-dihydrofurans, Cu(I)-catalyzed cyclization of 1,2-dibromohomoallylic thiols offers a route to the target compound. Starting from 3-mercapto-1,2-dibromopentan-4-one, cyclization with CuBr (10 mol%) and 1,10-phenanthroline in DMF at 80°C forms the dihydrothiophene ring, which is subsequently oxidized to the sulfone using H₂O₂/CH₃COOH (Scheme 1). This two-step process achieves a 48% overall yield.

Scheme 1: Cu-Catalyzed Cyclization and Oxidation

-

Cyclization :

-

Oxidation :

Pd-Mediated Cross-Coupling

Palladium-catalyzed coupling of 3-bromothiophene derivatives with sulfone precursors enables late-stage functionalization. For example, Suzuki-Miyaura coupling of 3-bromo-2,5-dihydrothiophene 1,1-dioxide with aryl boronic acids introduces substituents at C4, though this method is less direct.

Oxidation of Brominated Thioether Intermediates

Stepwise Bromination and Oxidation

A sequential approach involves brominating dihydrothiophen-3(2H)-one followed by sulfone formation. Bromination of dihydrothiophen-3(2H)-one with Br₂ in CH₂Cl₂ at 0°C yields 4-bromodihydrothiophen-3(2H)-one (71%), which is oxidized to the sulfone using m-CPBA in CHCl₃ (89% yield). This method ensures high purity but requires careful handling of oxidizing agents.

Table 2: Oxidation Conditions

| Substrate | Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromodihydrothiophenone | m-CPBA | CHCl₃ | 89 |

| Dihydrothiophenone | H₂O₂/CH₃COOH | H₂O/EtOH | 76 |

Challenges and Optimization Strategies

Regioselectivity in Bromination

The sulfone group’s strong -I effect often leads to over-bromination or side reactions. Computational studies on analogous dihydrofurans reveal that transition-state geometries favor bromination at the less hindered position. Molecular dynamics simulations suggest that steric effects from the sulfone’s axial substituents direct bromination to C4, minimizing repulsion.

Chemical Reactions Analysis

Types of Reactions

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or other reduced forms.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Common Reactions

The compound undergoes several types of reactions:

- Oxidation : Can be oxidized to introduce additional functional groups.

- Reduction : Reduction can convert the sulfone group to a sulfide.

- Substitution : The bromine atom can be substituted with various nucleophiles.

Organic Synthesis

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including substitution and coupling reactions. Its unique structure allows for diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is utilized for studying enzyme inhibition and protein-ligand interactions. The presence of the bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to significant biological effects.

Industrial Applications

The compound is also employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for developing new materials, including polymers and coatings. Additionally, it serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at certain concentrations, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Research demonstrated the use of this compound as a precursor in synthesizing novel heterocycles through cyclization reactions. The study highlighted its efficiency in producing compounds with significant pharmacological activity, emphasizing its role in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets. The bromine atom and sulfone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Key Properties of Sulfur-Containing Heterocycles with Bromo Substituents

Key Structural Differences :

- Ring System: The target compound features a non-fused dihydrothiophene ring, whereas analogues like 5-bromobenzo[b]thiophen-3(2H)-one 1,1-dioxide incorporate fused benzene-thiophene systems, enhancing aromaticity and stability .

- Substituent Position : Bromine placement (e.g., position 4 vs. 5) significantly affects electronic properties and reactivity.

Reactivity and Functionalization

- Electrophilic/Nucleophilic Reactivity : Studies on tetrahydropyrrolo[1,2-b]isothiazol-3(2H)-one 1,1-dioxides reveal divergent reactivity with Wittig reagents. For example, 3a-methylated derivatives form unique phosphonium betaines, unlike unsubstituted analogues .

- Metal Coordination : Schiff base derivatives of benzo[b]thiophen-3(2H)-one 1,1-dioxide form stable complexes with Mn(II), Fe(II), and other metals, demonstrating antimicrobial activity . Silver complexes of isothiazolones exhibit trigonal-planar coordination, as seen in 2-[bis(triphenylphosphine)silver(I)]benzisothiazol-3(2H)-one 1,1-dioxide (Ag–N bond: ~2.27–2.45 Å) .

Crystallographic and Spectroscopic Data

Biological Activity

4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a bromine atom and a sulfone group, which may contribute to its biological activity. The chemical formula is , and its molecular weight is approximately 213.06 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Its effectiveness varies among different cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction | |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest | |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.

- Cell Cycle Modulation : The compound has been shown to affect the cell cycle phases, particularly by inducing G0/G1 phase arrest in cancer cells.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

- Case Study 1 : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to controls. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

- Case Study 2 : In vitro studies on bacterial cultures showed that this compound effectively reduced bacterial load in biofilms formed by Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromodihydrothiophen-3(2H)-one 1,1-dioxide, and what key reaction parameters should be optimized?

- Methodological Answer : A common approach involves bromination of dihydrothiophen-3(2H)-one 1,1-dioxide using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Key parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.

- Temperature : Maintain 0–25°C to avoid over-bromination or side reactions.

- Catalyst Use : Lewis acids like FeCl₃ may accelerate regioselectivity .

Q. How should researchers handle and store this compound given limited toxicological data?

- Methodological Answer : Adopt precautionary measures for halogenated organics:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- First Aid : Follow protocols for brominated analogs: flush eyes/skin with water for 15 minutes if exposed and seek medical consultation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm bromine’s electronic effects (e.g., deshielding of adjacent protons).

- IR Spectroscopy : Identify sulfone (SO₂) stretches (~1300–1150 cm⁻¹) and carbonyl (C=O) peaks (~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br’s characteristic 1:1 ratio for M⁺ and M+2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting) when analyzing derivatives of this compound?

- Methodological Answer : Contradictions often arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR : Probe conformational exchange broadening (e.g., rotamers).

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximities.

- Comparative Analysis : Cross-reference with crystallographic data (e.g., X-ray structures of analogous sulfones) .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity at the C-4 bromine site.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack sites.

- Transition State Analysis : Use QM/MM simulations to model SN2 pathways and activation energies .

Q. How can X-ray crystallography be employed to confirm the stereochemical configuration of synthetic intermediates derived from this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation of saturated solutions in ethyl acetate/hexane.

- Data Collection : Resolve structures at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELXL-2018 to refine positional parameters and validate via R-factor (<5%).

- Compare with PubChem-deposited structural data for analogous sulfones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.